Picomolar Biochemical Ki Distinguishes UNC0321 from All Other G9a Inhibitors
UNC0321 exhibits a Morrison Ki of 63 pM against G9a, which is approximately 250‑fold lower (more potent) than the predecessor BIX‑01294 (biochemical IC₅₀ ≈ 1.9 µM) and roughly 48‑fold lower than the widely used cellular probe UNC0638 (Ki = 3.0 nM) [1]. UNC0642, the in vivo chemical probe, has a reported G9a Ki of 4 ± 2 nM, making UNC0321 approximately 63‑fold more potent in the same enzyme class [2]. No other published G9a/GLP inhibitor achieves a sub‑100 pM Ki.
| Evidence Dimension | G9a enzyme inhibition – binding affinity (Morrison Ki or Ki) |
|---|---|
| Target Compound Data | UNC0321 Morrison Ki = 63 pM |
| Comparator Or Baseline | BIX‑01294 biochemical IC₅₀ ≈ 1.9 µM; UNC0638 Ki = 3.0 nM; UNC0642 Ki = 4 ± 2 nM |
| Quantified Difference | ~250‑fold more potent than BIX‑01294; ~48‑fold more potent than UNC0638; ~63‑fold more potent than UNC0642 |
| Conditions | Recombinant G9a enzymatic assay (ECSD and CLOT formats); Morrison Ki determination |
Why This Matters
For labs developing high‑sensitivity biochemical screens, assay miniaturization, or binding kinetics studies, the 63‑pM Ki enables detection regimes that are inaccessible with any other G9a inhibitor.
- [1] Liu F, et al. J Med Chem. 2010;53(15):5844-5857. (Primary data for UNC0321 Morrison Ki and BIX‑01294 IC₅₀) View Source
- [2] Structural Genomics Consortium. UNC0642 chemical probe properties and Ki value. View Source
